4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340427
InChI: InChI=1S/C5H6ClN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3
SMILES: CC1=C(C(=NN1C)[N+](=O)[O-])Cl
Molecular Formula: C5H6ClN3O2
Molecular Weight: 175.57 g/mol

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13340427

Molecular Formula: C5H6ClN3O2

Molecular Weight: 175.57 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole -

Specification

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
IUPAC Name 4-chloro-1,5-dimethyl-3-nitropyrazole
Standard InChI InChI=1S/C5H6ClN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3
Standard InChI Key LYFRTXOIWIDKQA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)[N+](=O)[O-])Cl
Canonical SMILES CC1=C(C(=NN1C)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole is C₆H₇ClN₃O₂, derived from the pyrazole core (C₃H₃N₂) with substitutions at positions 1, 3, 4, and 5. Key substituents include:

  • Chlorine at position 4

  • Nitro group (-NO₂) at position 3

  • Methyl groups (-CH₃) at positions 1 and 5

The molecular weight is 188.60 g/mol, calculated as follows:

MW=(6×12.01)+(7×1.01)+(1×35.45)+(3×14.01)+(2×16.00)=188.60g/mol\text{MW} = (6 \times 12.01) + (7 \times 1.01) + (1 \times 35.45) + (3 \times 14.01) + (2 \times 16.00) = 188.60 \, \text{g/mol}

Structural Characterization

While direct spectral data for this compound are unavailable, insights can be drawn from related pyrazole derivatives. For example:

  • ¹H NMR: In 4-chloro-3,5-dimethyl-1H-pyrazole (CAS 151588-02-2), methyl protons resonate at δ 2.26 ppm (singlet, 6H) . The nitro group in 4-chloro-3-nitro-1H-pyrazole causes deshielding effects, shifting aromatic protons downfield .

  • ¹³C NMR: Nitro and chloro substituents typically result in carbon chemical shifts between 120–150 ppm for aromatic carbons .

Synthesis Methodologies

Chlorination Strategies

Physicochemical Properties

Thermal Stability

While specific data for 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole are lacking, related nitrochloropyrazoles exhibit decomposition temperatures above 200°C . The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) enhances thermal stability by delocalizing ring electrons.

Solubility and Partition Coefficients

  • Solubility: Likely low in water (<0.1 g/L at 25°C) due to hydrophobic methyl groups and nitro functionality.

  • logP (Octanol-Water): Estimated at 2.1–2.5, indicating moderate lipophilicity .

Hazard Profile

Based on structurally similar compounds (e.g., 4-chloro-3-nitro-1H-pyrazole) :

  • Skin/Eye Irritation: Category 2 (H315/H319)

  • Respiratory Toxicity: Category 3 (H335)

  • Handling Recommendations: Use nitrile gloves, safety goggles, and fume hoods to minimize exposure.

Applications and Research Frontiers

Agrochemical Development

Nitrochloropyrazoles are key intermediates in synthesizing acaricides and insecticides. For instance, tebufenpyrad, a commercial acaricide, shares structural motifs with this compound . The nitro group enhances binding to mitochondrial complex I, disrupting pest respiration .

Material Science

The electron-deficient pyrazole core facilitates applications in coordination chemistry. Transition metal complexes derived from nitrochloropyrazoles exhibit catalytic activity in cross-coupling reactions .

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